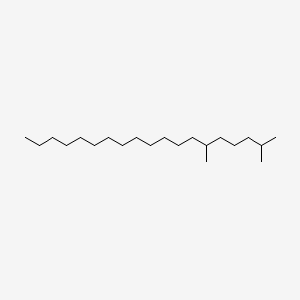
2,6-Dimethylnonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of two methyl groups attached to the nonadecane chain at the 2nd and 6th positions. This compound is part of a larger class of hydrocarbons known for their stability and hydrophobic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylnonadecane typically involves the alkylation of nonadecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is a common approach. This method allows for precise control over reaction parameters, leading to efficient production of the desired compound .
化学反应分析
Types of Reactions: 2,6-Dimethylnonadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert any oxidized forms back to the alkane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Formation of 2,6-dimethylnonadecanol, 2,6-dimethylnonadecanone, or 2,6-dimethylnonadecanoic acid.
Substitution: Formation of 2,6-dichlorononadecane or 2,6-dibromononadecane.
科学研究应用
2,6-Dimethylnonadecane has several applications across various fields:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Studied for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
作用机制
The mechanism by which 2,6-Dimethylnonadecane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to interact with other hydrophobic molecules, facilitating various biochemical processes .
相似化合物的比较
- 2,3-Dimethylnonadecane
- 2,4-Dimethylnonadecane
- 2,5-Dimethylnonadecane
Comparison: While these compounds share the same nonadecane backbone, the position of the methyl groups significantly influences their physical and chemical properties. For instance, 2,6-Dimethylnonadecane has a unique spatial arrangement that affects its boiling point and solubility compared to its isomers. This uniqueness makes it particularly valuable in specific industrial applications where precise molecular interactions are required .
属性
CAS 编号 |
54105-68-9 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC 名称 |
2,6-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-18-21(4)19-16-17-20(2)3/h20-21H,5-19H2,1-4H3 |
InChI 键 |
MKDTXPPIDHKWNM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
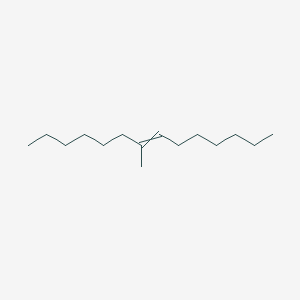
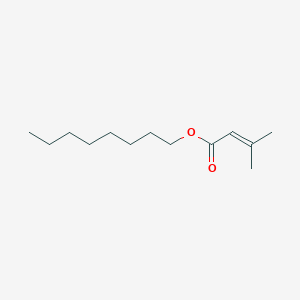

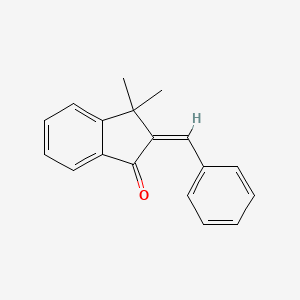
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
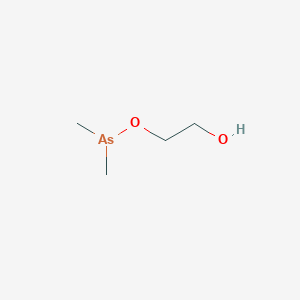
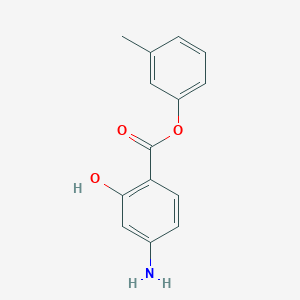

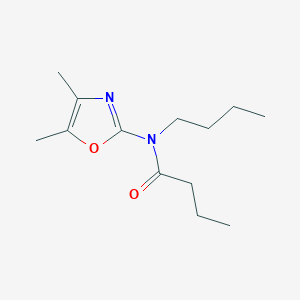
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
